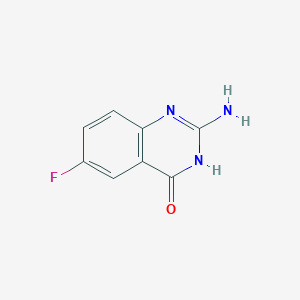
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide is a complex organic compound with the molecular formula C14H27NO2 and a molecular weight of 241.374 . This compound is characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a compound containing an active methylene group.
Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Amidation: The final step often involves the formation of the amide bond, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity, using continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Sulfonyl chlorides (SO2Cl2)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halogenated compounds, Sulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide is unique due to its specific combination of functional groups and structural features. Unlike other similar compounds, it possesses a hydroxyl group and multiple methyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81011-47-4 |
|---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
4-hydroxy-3,4-dimethyl-2-methylidene-N,N-di(propan-2-yl)pentanamide |
InChI |
InChI=1S/C14H27NO2/c1-9(2)15(10(3)4)13(16)11(5)12(6)14(7,8)17/h9-10,12,17H,5H2,1-4,6-8H3 |
InChI-Schlüssel |
NICNDBDVWHXCMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C(=C)C(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one](/img/structure/B13988398.png)
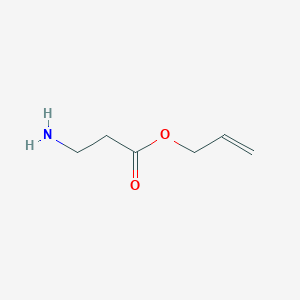
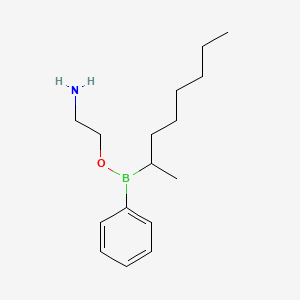
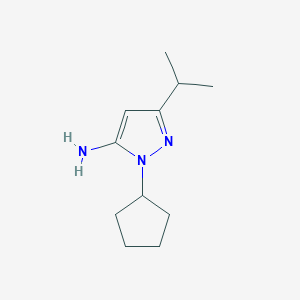


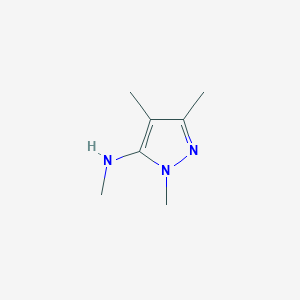
![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)


![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
